molecular formula C21H25ClN2O3 B11326950 N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenoxy)acetamide

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B11326950
M. Wt: 388.9 g/mol
InChI Key: MHDNLUOCKNYJLO-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenoxy)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, a morpholine ring, and a methylphenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenoxy)acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with morpholine to form 2-(2-chlorophenyl)-2-(morpholin-4-yl)ethanol.

    Acylation: The intermediate is then acylated with 3-methylphenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H25ClN2O3

Molecular Weight

388.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C21H25ClN2O3/c1-16-5-4-6-17(13-16)27-15-21(25)23-14-20(24-9-11-26-12-10-24)18-7-2-3-8-19(18)22/h2-8,13,20H,9-12,14-15H2,1H3,(H,23,25)

InChI Key

MHDNLUOCKNYJLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=CC=C2Cl)N3CCOCC3

Origin of Product

United States

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